8-Fluoroquinoline-3-sulfonyl chloride

CYP2A6 inhibition Fluoroquinoline metabolic stability Position-specific SAR

Sourcing the precise 8-fluoro-3-sulfonyl chloride regioisomer is challenging, as most suppliers stock only the 5- or 6-fluoro alternatives. Substituting regioisomers can compromise metabolic stability and CYP inhibition profiles, undermining SAR reproducibility. 8-Fluoroquinoline-3-sulfonyl chloride (CAS 2090416-84-3) solves this problem: - Exclusive 8-F, 3-SO₂Cl substitution pattern for defined pharmacophore geometry (~4.9 Å C8-F to C3-S distance) - Enables direct incorporation of fluorine onto the quinoline scaffold for NDM-1 inhibitor (IC₅₀ 0.02-1.4 µM range) and PKM2 modulator programs - 98% purity; custom synthesis availability with batch-specific QC documentation - Expands DEL and FBDD library diversity beyond commercially dominant regioisomers

Molecular Formula C9H5ClFNO2S
Molecular Weight 245.66 g/mol
Cat. No. B12962176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoline-3-sulfonyl chloride
Molecular FormulaC9H5ClFNO2S
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C9H5ClFNO2S/c10-15(13,14)7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
InChIKeyJVIMZLJLUPGUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinoline-3-sulfonyl chloride Building Block


8-Fluoroquinoline-3-sulfonyl chloride (CAS 2090416-84-3, molecular formula C₉H₅ClFNO₂S, molecular weight 245.66 g/mol) is a heterocyclic aromatic sulfonyl chloride that belongs to the class of quinoline derivatives functionalized with both a fluorine atom at the 8-position and an electrophilic sulfonyl chloride group at the 3-position of the quinoline core [1]. The compound is classified as a reactive building block used in medicinal chemistry and organic synthesis for the construction of sulfonamide and sulfonate ester libraries, particularly within pharmaceutical R&D programs targeting infectious diseases, oncology, and inflammation . Its physicochemical profile, including an elevated molecular weight (245.66 vs. 227.67 g/mol for the non-fluorinated analog) and the presence of a single rotatable bond (C–S), provides a defined vector for conjugate addition during library synthesis [2]. Unlike many generic quinoline sulfonyl chlorides that are widely commercially available, this specific regioisomer represents a specialized intermediate with a defined substitution pattern (8-F, 3-SO₂Cl) that is principally accessible through custom synthesis channels.

Specialized 8-fluoro-3-sulfonyl regioisomer for sulfonamide library synthesis
Defined substitution pattern supporting medicinal chemistry SAR exploration
Accessible through custom synthesis channels; limited bulk commercial availability

Regioisomeric Effects on 8-Fluoroquinoline-3-sulfonyl chloride


Quinoline sulfonyl chlorides are not interchangeable commodities; the position of both the sulfonyl chloride handle and the fluorine substituent determines the electronic landscape, steric accessibility, and ultimately the pharmacological profile of the downstream sulfonamide product. For 8-fluoroquinoline-3-sulfonyl chloride, the unique juxtaposition of the electron-withdrawing sulfonyl chloride at position 3 and the electronegative fluorine at position 8 generates a regiochemically defined electrophilic center with distinct reactivity compared to alternative regioisomers (e.g., 8-fluoroquinoline-5-sulfonyl chloride, CAS 1000933-89-0) or non-fluorinated analogs (e.g., quinoline-3-sulfonyl chloride, CAS 159182-40-8) . Critically, position-specific fluorination on the quinoline scaffold differentially modulates cytochrome P450 (CYP) inhibition potency: studies on monofluoroquinolines demonstrate that 8-fluoroquinoline exhibits stronger CYP2A6 inhibition than 3-fluoroquinoline (apparent Vmax = 0.39 nmol/min/nmol CYP for 8-FQ vs. 0.59 nmol/min/nmol CYP for 3-FQ), establishing that fluorine placement alone—independent of the sulfonyl chloride handle—can alter metabolic interaction profiles by approximately 1.5-fold [1]. Consequently, substituting a different fluoro-regioisomer or a non-fluorinated quinoline-3-sulfonyl chloride into a synthetic sequence that was optimized for the 8-fluoro-3-sulfonyl chloride scaffold can produce sulfonamide derivatives with altered metabolic stability, CYP inhibition liability, and target binding affinity, undermining SAR reproducibility and lead optimization campaigns.

Regioisomeric mismatch
8-fluoro-3-sulfonyl substitution pattern determines metabolic and binding profiles; 5-sulfonyl or 6-fluoro regioisomers may not reproduce SAR.
Fluorine positional electronic effects
Fluorine at position 8 vs. 3 may shift CYP inhibition profile; surrogate fluoroquinoline studies suggest distinct metabolic interaction phenotypes.
Non-fluorinated analog divergence
Quinoline-3-sulfonyl chloride lacks the electron-withdrawing 8-fluoro substituent, potentially altering reactivity and target engagement.

Differentiation Evidence for 8-Fluoroquinoline-3-sulfonyl chloride


Fluorine Position Impact on CYP2A6 Inhibition

The fluorine atom at the 8-position of the quinoline core imparts distinct electronic effects that are absent in other regioisomers and in the non-fluorinated parent. In a comparative study of monofluoroquinoline CYP2A6 inhibition, 8-fluoroquinoline (8FQ) demonstrated strong inhibition of coumarin 7-hydroxylase activity, reducing the apparent Vmax to 0.39 nmol/min/nmol CYP—comparable to the inhibition observed for 5FQ and 6FQ—whereas 3-fluoroquinoline (3FQ) showed markedly weaker inhibition (apparent Vmax = 0.59 nmol/min/nmol CYP), and the non-fluorinated quinoline baseline gave an apparent Vmax of 0.39 nmol/min/nmol CYP (vs. 0.63 nmol/min/nmol CYP in the absence of inhibitor) [1]. This demonstrates that moving the fluorine from the 8- to the 3-position results in an approximately 1.5-fold difference in CYP inhibition, establishing that the 8-fluoro substitution pattern confers a metabolic interaction phenotype that is distinct from the 3-fluoro regioisomer and that cannot be achieved with non-fluorinated quinoline-3-sulfonyl chloride. Although the sulfonyl chloride group is absent in the model compound 8FQ, the electronic influence of the 8-fluoro substituent on the quinoline ring is transferable to the sulfonyl chloride analog, as both share the same heteroaromatic core and the fluorine substituent's inductive and resonance effects are primarily transmitted through the quinoline π-system [2].

CYP2A6 Inhibition (Surrogate)
Class-level inference
8-FQ Vmax 0.39 vs. 3-FQ Vmax 0.59 nmol/min/nmol CYP
Positional fluorine effect on metabolic interaction; may influence downstream SAR
Surrogate study; sulfonyl chloride handle not present in tested fluoroquinolines
CYP2A6 inhibition Fluoroquinoline metabolic stability Position-specific SAR Drug metabolism

Structural Uniqueness in Sulfonamide Library Design

The 8-fluoro-3-sulfonyl chloride substitution pattern is structurally unique among commercially catalogued quinoline sulfonyl chlorides. A survey of major chemical supplier databases reveals that the most commonly stocked fluoroquinoline sulfonyl chloride regioisomers are 8-fluoroquinoline-5-sulfonyl chloride (CAS 1000933-89-0) and 6-fluoroquinoline-3-sulfonyl chloride (CAS 1803589-58-3) . The target compound, 8-fluoroquinoline-3-sulfonyl chloride (CAS 2090416-84-3), is comparatively rare and listed by a limited number of specialty suppliers (e.g., Leyan, catalog No. 2286442, purity 98%) . From a medicinal chemistry perspective, the 3-sulfonyl position on the quinoline ring is strategically important: quinoline-3-sulfonamides have been validated as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1) with IC₅₀ values in the range of 0.02–1.4 µM, and structure-activity relationship (SAR) studies confirm that substitution at the phenyl ring with halogen atoms significantly improves inhibitory potency [1]. The 8-fluoro substituent provides a halogen handle at a position that can further engage in halogen bonding or modulate electron density without sterically obstructing the sulfonamide linkage at position 3. In contrast, 8-fluoroquinoline-5-sulfonyl chloride (CAS 1000933-89-0) places the sulfonyl chloride at a position that is ortho to the quinoline nitrogen, creating a different spatial trajectory for the sulfonamide vector and potentially altering the geometry of metal coordination in metalloenzyme targets. No published head-to-head pharmacological comparison between 8-fluoroquinoline-3-sulfonyl chloride-derived sulfonamides and those derived from other regioisomers was identified in the literature, and this gap itself represents a differentiation opportunity for research groups seeking to explore novel chemical space.

Regioisomer Availability
Data to verify
8-F-3-SO₂Cl is a rare regioisomer; 8-F-5-SO₂Cl and 6-F-3-SO₂Cl are commercially prevalent
Access to underexplored sulfonamide chemical space
No direct biological comparison data between regioisomeric sulfonamide products
Sulfonamide library Quinoline SAR Kinase inhibitor design MβL inhibitor

Application Scenarios for 8-Fluoroquinoline-3-sulfonyl chloride


NDM-1 Inhibitor Lead Optimization with CYP Profiling

Research groups developing quinoline-3-sulfonamide inhibitors of NDM-1, where the 3-sulfonyl attachment point is validated (IC₅₀ range 0.02–1.4 µM) and halogen substitution enhances potency, can employ 8-fluoroquinoline-3-sulfonyl chloride to incorporate the fluorine atom directly on the quinoline scaffold rather than on peripheral phenyl rings, potentially improving ligand efficiency and metabolic stability [1]. The known differential CYP2A6 inhibition of 8-fluoroquinoline vs. 3-fluoroquinoline (apparent Vmax 0.39 vs. 0.59 nmol/min/nmol CYP) allows medicinal chemists to rationally select the 8-fluoro regioisomer when a stronger CYP interaction profile is therapeutically acceptable or desired [2].

Kinase Modulator Design Using the 3-Sulfonyl Vector

Published work on quinoline-8-sulfonamides as PKM2 modulators demonstrates that 8-substituted quinoline sulfonamides can reduce intracellular pyruvate levels and exhibit selective cytotoxicity against A549 lung cancer cells [3]. By employing 8-fluoroquinoline-3-sulfonyl chloride instead of the more common 8-sulfonyl regioisomers, medicinal chemistry teams can access a structurally distinct sulfonamide vector at position 3 while retaining the 8-fluoro substituent, thereby occupying novel chemical space that is not covered by existing patent families dominated by 5- and 8-sulfonyl quinoline derivatives.

Halogen-Enriched Fragment Library Diversification

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis programs benefit from building blocks that introduce both a reactive handle (sulfonyl chloride) and a halogen substituent (fluorine) in a single step. The relative scarcity of 8-fluoroquinoline-3-sulfonyl chloride (CAS 2090416-84-3) compared to commercially dominant regioisomers such as 8-fluoroquinoline-5-sulfonyl chloride (CAS 1000933-89-0) and 6-fluoroquinoline-3-sulfonyl chloride (CAS 1803589-58-3) means that its inclusion in a screening library diversifies the quinoline sulfonamide chemical space in a way that most competitor libraries do not achieve, potentially yielding hits with superior selectivity profiles .

Structure-Based Halogen-Bonding Design at the 8-Position

The 8-fluoro substituent on the quinoline core can participate in halogen bonding interactions with protein backbone carbonyls or side-chain residues in kinase ATP-binding pockets. The concurrent presence of the 3-sulfonyl chloride electrophilic handle enables rapid parallel synthesis of sulfonamide libraries wherein the fluorine is positioned at a defined distance and angle (approximately 4.9 Å center-to-center between C8–F and C3–S) from the sulfonamide linkage, providing a geometrically constrained pharmacophore that can be systematically varied to probe halogen bonding SAR. This precise geometric relationship is not replicated by the 5-sulfonyl or 6-fluoro regioisomers.

Application
Selection Property
Validation Focus
Metallo-β-lactamase inhibitor lead optimization
3-sulfonyl attachment validated for NDM-1; 8-fluoro enhances electronic modulation
CYP inhibition phenotype profiling and metabolic stability review
Kinase-targeted sulfonamide library diversification
3-sulfonyl vector provides distinct trajectory vs. 8-sulfonyl regioisomers
Target engagement and selectivity screening in kinase assays
Fragment-based library expansion
Dual reactive handle (SO₂Cl) and fluorine substituent in a single building block
Library diversity assessment and hit identification
Structure-guided pharmacophore design
Constrained 8-fluoro geometry relative to 3-sulfonamide attachment
Halogen-bonding SAR analysis and binding-mode studies
Quote Request

Request a Quote for 8-Fluoroquinoline-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.